2-Methyl-5-propylfuran-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-propylfuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-4-7-5-8(9(10)11)6(2)12-7/h5H,3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNSOSZZCRDJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(O1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Methyl 5 Propylfuran 3 Carboxylic Acid
De Novo Synthetic Routes to Furan (B31954) Ring Construction
De novo synthesis offers the flexibility to construct the furan core with precise control over the substitution pattern. Classical methods such as the Paal-Knorr and Feist-Benary syntheses, as well as more contemporary approaches, provide robust strategies for the assembly of the 2-methyl-5-propylfuran-3-carboxylic acid backbone.
Cyclization Strategies for Furan Core Assembly
The formation of the furan ring from acyclic precursors is a cornerstone of furan synthesis. The Paal-Knorr synthesis, one of the most fundamental methods, involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.orgalfa-chemistry.com In the context of this compound, this would necessitate a suitably substituted 1,4-dicarbonyl precursor.
Another classical and highly versatile method is the Feist-Benary furan synthesis. This reaction constructs the furan ring through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia or pyridine. wikipedia.orgquimicaorganica.org The mechanism involves the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone. Subsequent cyclization and dehydration yield the substituted furan. youtube.com
More modern approaches to furan synthesis offer alternative pathways. For instance, a modular synthesis of highly substituted furans can be achieved through a trans-carboboration strategy, which allows for the programmed introduction of up to four different substituents.
Introduction and Regioselective Placement of Alkyl Substituents (Methyl and Propyl)
The regioselective placement of the methyl and propyl groups at the C-2 and C-5 positions, respectively, is a critical aspect of the synthesis. In classical de novo syntheses, the substitution pattern of the furan product is directly determined by the structure of the acyclic starting materials.
For a Paal-Knorr synthesis of this compound, the required 1,4-dicarbonyl precursor would already possess the methyl and propyl groups in the appropriate positions relative to the carbonyl functionalities.
In the Feist-Benary synthesis, the regiochemistry is controlled by the choice of the α-halo ketone and the β-dicarbonyl compound. To obtain the desired product, one could envision reacting an α-halo ketone bearing the propyl group with a β-ketoester containing the methyl group.
The table below illustrates potential starting materials for these classical syntheses leading to a 2-methyl-5-propylfuran derivative.
| Synthetic Route | Required Precursors | Resulting Furan Core |
| Paal-Knorr Synthesis | A 1,4-dicarbonyl compound with methyl and propyl groups at the 2- and 5-positions relative to the carbonyls. | 2-Methyl-5-propylfuran |
| Feist-Benary Synthesis | An α-halo ketone with a propyl group and a β-ketoester with a methyl group. | Ester of this compound |
Carboxylation Strategies for the C-3 Position
The introduction of the carboxylic acid functionality at the C-3 position is most efficiently achieved by incorporating this group, or a precursor such as an ester, into one of the starting materials of the cyclization reaction.
In the Feist-Benary synthesis, the use of a β-ketoester as the β-dicarbonyl component directly installs an ester group at the C-3 position of the resulting furan. This ester can then be readily hydrolyzed to the desired carboxylic acid in a subsequent step.
Direct carboxylation of a pre-formed 2,5-dialkylfuran at the C-3 position is generally less common. However, strategies involving lithiation of the furan ring followed by quenching with carbon dioxide could potentially be employed, although regioselectivity might be a challenge.
Synthesis from Renewable Biomass-Derived Precursors
The utilization of renewable feedstocks is a key goal in sustainable chemistry. Furfural (B47365), a platform chemical readily available from the dehydration of pentose sugars found in hemicellulose, serves as an attractive starting point for the synthesis of furan derivatives. britannica.com
Strategies Utilizing Furfural and its Derivatives as Feedstocks
A plausible synthetic pathway to this compound commencing from furfural would involve a multi-step sequence.
Conversion of Furfural to 2-Methylfuran (B129897): The initial step involves the catalytic hydrodeoxygenation of furfural to 2-methylfuran. This transformation can be achieved using various catalytic systems, including copper-based catalysts. google.com
Introduction of the Propyl Group: The propyl group can be introduced at the C-5 position of 2-methylfuran via Friedel-Crafts acylation. researchgate.netrsc.org Reaction of 2-methylfuran with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst would yield 2-methyl-5-propanoylfuran. The resulting ketone can then be reduced to the corresponding propyl group, for example, through a Wolff-Kishner or Clemmensen reduction.
Carboxylation: The final step would be the introduction of the carboxylic acid group at the C-3 position. This remains a synthetic challenge, and direct carboxylation of the 2,5-dialkylfuran would require a regioselective method.
The following table outlines a potential synthetic sequence from furfural.
| Step | Reaction | Starting Material | Product |
| 1 | Catalytic Hydrodeoxygenation | Furfural | 2-Methylfuran |
| 2 | Friedel-Crafts Acylation | 2-Methylfuran | 2-Methyl-5-propanoylfuran |
| 3 | Reduction | 2-Methyl-5-propanoylfuran | 2-Methyl-5-propylfuran |
| 4 | Carboxylation | 2-Methyl-5-propylfuran | This compound |
Biocatalytic and Chemoenzymatic Transformation Pathways
Biocatalysis and chemoenzymatic methods offer environmentally benign alternatives to traditional chemical synthesis. While a direct biocatalytic route to this compound has not been extensively reported, existing research highlights the potential of enzymatic transformations for the synthesis of furan derivatives.
For instance, recombinant Escherichia coli cells have been utilized for the biocatalytic oxidation of furan aldehydes to their corresponding furan carboxylic acids. acs.orgfigshare.com This demonstrates the feasibility of using whole-cell biocatalysts for the specific oxidation of a functional group on the furan ring.
Furthermore, chemoenzymatic syntheses have been developed for various furan-containing compounds. mdpi.com These approaches combine the selectivity of enzymatic reactions with the versatility of chemical transformations. A potential chemoenzymatic strategy for the target molecule could involve an enzymatic step for a key transformation, such as a selective oxidation or reduction, integrated into a broader chemical synthesis pathway. For example, an enzymatic oxidation could potentially be employed to convert a precursor with an aldehyde group at the C-3 position to the desired carboxylic acid.
Catalytic Approaches in this compound Synthesis
The synthesis of polysubstituted furans, such as this compound, is a focal point of modern organic chemistry due to the prevalence of the furan motif in natural products and pharmaceuticals. researchgate.nethud.ac.uk Catalytic methods, in particular, offer efficient and selective routes to these heterocyclic compounds, overcoming the limitations of classical approaches like the Paal-Knorr or Feist-Benary syntheses. researchgate.netrsc.org These advanced strategies often involve the use of transition metals, Lewis and Brønsted acids, or novel energy sources like light and electricity to facilitate ring formation and functionalization.
Transition metal catalysis provides a powerful toolkit for the construction of the furan ring from various acyclic precursors. These methods often proceed under mild conditions and demonstrate high functional group tolerance. Catalysts based on gold, palladium, copper, and rhodium have been extensively developed for furan synthesis. researchgate.netorganic-chemistry.org
Gold catalysts, for instance, are particularly effective in promoting the cycloisomerization of enynes or allenyl ketones to form the furan core. organic-chemistry.org A plausible strategy for a 2,3,5-trisubstituted furan like the target compound could involve the gold-catalyzed cascade reaction of substrates prepared from enones. organic-chemistry.org Similarly, copper-catalyzed reactions, such as the coupling of ketones with vinyl bromides through intramolecular O-vinylation, offer a direct route to substituted furans. hud.ac.uk A notable example relevant to the synthesis of furan-3-carboxylic acid derivatives is the copper(II) chloride-catalyzed coupling of a diazonium salt with a methyl 2-methylfuran-3-carboxylate precursor, which establishes the C5-substituent.
Palladium catalysis offers versatile pathways, including the oxidation of alkyl enol ethers to form furan products and the aerobic oxidative homocoupling of furoate derivatives. organic-chemistry.orgproquest.com Furthermore, advanced C-H functionalization strategies are emerging. For example, carbonate-promoted C-H carboxylation, a method demonstrated for converting 2-furoate into furan-2,5-dicarboxylate, represents a potential route for introducing the carboxylic acid moiety onto a pre-formed 2-methyl-5-propylfuran ring. stanford.edu
| Catalyst Type | Precursor Type | Reaction Type | Reference |
|---|---|---|---|
| Gold (Au) | Enynes, Allenyl ketones | Cycloisomerization | organic-chemistry.org |
| Copper (Cu) | Ketones and Vinyl Bromides | Intramolecular O-Vinylation | hud.ac.uk |
| Palladium (Pd) | Alkyl Enol Ethers | Oxidation/Cyclization | organic-chemistry.org |
| Rhodium (Rh) | Diazo compounds/Alkynes | Carbene Insertion/Cyclization | stanford.edu |
| Ruthenium (Ru) | Alkynes and Alcohols | Sequential One-Pot Coupling/Cyclization | hud.ac.uk |
Acid catalysis is fundamental to many furan synthesis reactions, promoting key cyclization and dehydration steps. Both Lewis and Brønsted acids are employed to activate substrates and facilitate the formation of the furan ring.
Lewis acids, such as iron(III) chloride (FeCl₃), indium chloride (InCl₃), and tin(IV) chloride (SnCl₄), are effective in various transformations. hud.ac.ukorganic-chemistry.orgacs.org For example, an efficient synthesis of trisubstituted furans involves an FeCl₃-catalyzed reaction of propargylic acetates with enoxysilanes to form γ-alkynyl ketones, which are subsequently cyclized using the Brønsted acid p-toluenesulfonic acid (TsOH) without purification of the intermediate. organic-chemistry.org Another relevant approach is the Lewis acid-promoted condensation of a β-keto-ester with an acyloin, which has been utilized in the synthesis of the structurally related compound 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid (CMPF). acs.org
Brønsted acids are crucial in classical methods and modern catalytic cycles. Strong Brønsted acids and superacids like trifluoromethanesulfonic acid (TfOH) can activate substrates for reactions such as the hydroarylation of furanopropenoic acids, demonstrating their utility in functionalizing furan derivatives. nih.govresearchgate.net The synergistic use of both Lewis and Brønsted acids has been shown to be highly effective in the conversion of biomass-derived carbohydrates into furan platform chemicals like 5-hydroxymethylfurfural (5-HMF), highlighting the power of combined acid catalysis. researchgate.net
| Catalyst Type | Catalyst Example | Role in Synthesis | Reference |
|---|---|---|---|
| Lewis Acid | FeCl₃, SnCl₄, InCl₃ | Activation of carbonyls, epoxides; promotion of cycloadditions. | hud.ac.ukorganic-chemistry.orgacs.org |
| Brønsted Acid | p-Toluenesulfonic acid (TsOH), Trifluoromethanesulfonic acid (TfOH) | Catalysis of intramolecular cyclization/dehydration and ring functionalization. | organic-chemistry.orgnih.gov |
| Combined System | Lewis and Brønsted acidic functionalized carbons | Synergistic catalysis for sequential isomerization and dehydration reactions. | researchgate.net |
Emerging synthetic strategies leverage alternative energy sources like light and electricity to drive the formation and functionalization of furan rings, often under ambient conditions.
Photochemical methods offer unique pathways for forming carbon-carbon bonds. For instance, the irradiation of halogenated furan precursors in an aromatic solvent can lead to the formation of aryl-substituted furans in good yields. researchgate.net The photochemical synthesis of 3- and 5-aryl-2-furyl derivatives from the corresponding bromofuran-2-carbaldehydes demonstrates a viable route for the late-stage introduction of substituents onto the furan core, which could be adapted for the synthesis of precursors to this compound. researchgate.net
Electrochemical synthesis represents an environmentally friendly alternative that uses electrons as reagents. acs.org A notable application is the synthesis of 2,5-furandicarboxylic acid (FDCA) from a C5 furfural derivative. This process involves the electrochemical carboxylation of a brominated furan intermediate using carbon dioxide as a C1 source. acs.org This technique is particularly relevant as it provides a direct method for introducing a carboxylic acid functional group onto the furan ring, a key step in the synthesis of the target molecule.
| Methodology | Description | Key Advantage | Reference |
|---|---|---|---|
| Photochemical | Irradiation of halofuran precursors in aromatic solvents to form C-C bonds. | Mild reaction conditions; useful for late-stage functionalization. | researchgate.net |
| Electrochemical | Cathodic carboxylation of a functionalized furan using CO₂. | Utilization of a renewable C1 source (CO₂); avoids harsh chemical oxidants. | acs.org |
Sustainable and Green Chemistry Principles in Synthetic Design
The design of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry. This involves maximizing the incorporation of reactant atoms into the final product, minimizing waste, and utilizing environmentally benign reaction conditions. researchgate.net
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the desired product. researchgate.net Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they generate minimal or no byproducts.
In the context of furan synthesis, certain methods exhibit excellent atom economy. For example, the 1,3-dipolar cycloaddition of acetylenedicarboxylates with cyclooctynes to generate furan derivatives is described as having "perfect atom economy," where all atoms of the reactants are incorporated into the product. mdpi.comnih.gov Similarly, gold-catalyzed cycloisomerization reactions that rearrange a linear substrate into the furan ring are 100% atom-economical by nature. organic-chemistry.org In contrast, classical condensation reactions like the Paal-Knorr synthesis, which involves the dehydration of a 1,4-dicarbonyl compound, generate water as a byproduct, thus having a lower atom economy. Designing a synthesis for this compound that proceeds through addition or isomerization pathways would be a significant step towards a greener process.
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Ideal green syntheses aim to minimize or eliminate the use of volatile and hazardous organic solvents. This can be achieved by running reactions under solvent-free conditions or by using environmentally benign media such as water or recyclable ionic liquids. rsc.orgupliftproject.eu
Research into furan chemistry has demonstrated the feasibility of these approaches. For instance, the catalytic conversion of biomass-derived levulinic acid to 2-methyltetrahydrofuran (a related saturated furan) can be performed efficiently in water. mdpi.com The hydrogenation of bifuran dicarboxylic acid has also been achieved with high yield and selectivity in water as the solvent. proquest.com Solvent-free conditions have been successfully applied in the hydroconversion of levulinic acid using a solid catalyst and in the synthesis of esters from terephthalic acid using an excess of one of the reactants as the reaction medium. upliftproject.eumdpi.com Furthermore, the use of ionic liquids as a recyclable catalytic system has been explored for the synthesis of 5-hydroxymethylfurfural, showcasing a method to reduce solvent waste through reuse. rsc.org Applying these principles to the synthesis of this compound would involve exploring aqueous reaction media or solid-state catalysis to minimize environmental impact.
Development of Recyclable and Heterogeneous Catalytic Systems
The advancement of sustainable chemical manufacturing processes has spurred significant research into the development of recyclable and heterogeneous catalytic systems. These catalysts offer considerable advantages over their homogeneous counterparts, including simplified product purification, reduced catalyst waste, and the potential for continuous flow processes. While direct reports on the synthesis of this compound using such systems are not extensively documented, the broader field of furan chemistry provides valuable insights into promising methodologies. The focus has been on creating robust solid catalysts that can be easily recovered and reused without significant loss of activity, thereby improving the economic and environmental viability of synthetic routes.
Research in this area has largely centered on the use of solid acid catalysts, such as zeolites and functionalized resins, for the construction of the furan ring. These materials possess well-defined porous structures and tunable acidic properties, making them suitable for catalyzing key reactions like the Paal-Knorr synthesis, a classical method for preparing furans from 1,4-dicarbonyl compounds. The adaptation of this reaction to a heterogeneous format is a key area of investigation for the synthesis of polysubstituted furans.
One promising approach involves the use of zeolite catalysts. For instance, HY zeolite has been demonstrated as an efficient and reusable catalyst in the three-component synthesis of substituted furan-2(5H)-ones, which are structurally related to furan-3-carboxylates. Similarly, nanocomposites like HPA-ZSM-5 have been employed for the synthesis of furans, showcasing the potential of these materials in facilitating complex organic transformations under mild conditions. The reusability of such catalysts is a critical factor, with studies showing that they can often be recovered by simple filtration and reused for multiple reaction cycles with minimal decrease in product yield.
Another class of recyclable catalysts being explored is solid acidic resins, such as Amberlite IR 120. While much of the detailed research has focused on the synthesis of pyrroles via the Paal-Knorr reaction, the principles are transferable to furan synthesis. scribd.com These polymer-based resins offer a high density of acidic sites and are readily separable from the reaction mixture, making them attractive for green chemistry applications. The development of humin-based sulfonic acids also represents a novel approach, utilizing a biomass-derived support to create a recoverable and effective catalyst for Paal-Knorr type reactions. nih.gov
The following interactive data table summarizes the performance of various recyclable and heterogeneous catalysts in the synthesis of substituted furan derivatives, which serve as models for the potential synthesis of this compound.
| Catalyst | Substrate(s) | Product Type | Solvent | Temp. (°C) | Yield (%) | Recyclability |
| HY Zeolite | Aromatic amines, aldehydes, acetylenic esters | Substituted furan-2(5H)-ones | Ethanol | Reflux | Good | Not specified |
| HPA-ZSM-5 | Phenylglyoxal, dimethyl acetylenedicarboxylate, primary amines | Substituted furans | CH₂Cl₂ | Room Temp. | High | Reusable |
| Amberlite IR 120 | 1,4-Diketones, amines | Substituted pyrroles | Solvent-free | Not specified | High | Reusable |
| Humin-SO₃H | 2,5-Hexanedione, aniline | Substituted pyrroles | Water | Room Temp. | High | Reusable (4 cycles) |
While the direct application of these specific systems to the synthesis of this compound remains to be demonstrated, they represent the forefront of research in sustainable furan synthesis. Future work will likely focus on adapting these recyclable and heterogeneous catalysts to accommodate the specific precursors required for the target molecule, further advancing the goals of green and sustainable chemistry.
Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Methyl 5 Propylfuran 3 Carboxylic Acid
Electrophilic Aromatic Substitution Reactions on the Furan (B31954) Ring
The furan ring, being an electron-rich aromatic system, readily undergoes electrophilic aromatic substitution. The rate and regioselectivity of these reactions on 2-Methyl-5-propylfuran-3-carboxylic acid are dictated by the electronic effects of the substituents attached to the ring.
Directing Effects of Carboxylic Acid and Alkyl Substituents
The substituents on the furan ring of this compound exert significant influence on the position of electrophilic attack. The methyl group at the C2 position and the propyl group at the C5 position are alkyl groups, which are electron-donating through an inductive effect. This electron donation increases the electron density of the furan ring, making it more nucleophilic and thus more reactive towards electrophiles. Consequently, these alkyl groups are considered activating groups and direct incoming electrophiles to the ortho and para positions relative to themselves.
In contrast, the carboxylic acid group at the C3 position is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance delocalization of the carbonyl group. This withdrawal of electron density deactivates the furan ring towards electrophilic attack, making it less reactive than unsubstituted furan. The carboxylic acid group is a meta-director.
Regioselectivity and Reaction Scope
In furan, electrophilic substitution preferentially occurs at the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is attributed to the greater stabilization of the carbocation intermediate formed during the reaction, which can be represented by more resonance structures. pearson.comquora.comquora.com
In the case of this compound, the C2 and C5 positions are already substituted. This leaves the C4 position as the only available site for electrophilic attack. The directing effects of the substituents align to favor substitution at this position. The activating methyl and propyl groups at C2 and C5, respectively, both activate the adjacent C4 position. The deactivating carboxylic acid at C3 also directs incoming electrophiles to the meta position, which is C5 (already substituted) and C1 (the oxygen atom), but more significantly deactivates the adjacent C2 and C4 positions to a lesser extent than it deactivates itself. The net effect is that the C4 position is the most likely site for electrophilic aromatic substitution.
Common electrophilic aromatic substitution reactions that furan and its derivatives undergo include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. However, the acidic conditions often employed in these reactions can lead to polymerization or ring-opening of the furan ring. Therefore, milder reagents and reaction conditions are typically necessary.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile (E+) | Predicted Major Product |
| NO₂+ | 2-Methyl-4-nitro-5-propylfuran-3-carboxylic acid |
| Br+ | 4-Bromo-2-methyl-5-propylfuran-3-carboxylic acid |
| SO₃ | 2-Methyl-5-propyl-3-carboxyfuran-4-sulfonic acid |
| R-C=O+ | 4-Acyl-2-methyl-5-propylfuran-3-carboxylic acid |
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group of this compound is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, decarboxylation, reduction, and oxidation.
Esterification and Amidation Reactions
Esterification is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. This reaction is reversible and the equilibrium can be shifted towards the product side by removing water as it is formed. For this compound, this would involve reacting it with an alcohol (R'OH) to yield the corresponding alkyl 2-methyl-5-propylfuran-3-carboxylate. The use of solid acid catalysts can offer an environmentally benign route for such esterifications. conicet.gov.arresearchgate.net
Amidation is the reaction of a carboxylic acid with an amine to form an amide. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, as the direct reaction with an amine is generally slow. The product would be an N-substituted 2-methyl-5-propylfuran-3-carboxamide. Direct catalytic amidation methods are also being developed to avoid the need for stoichiometric activating agents. mdpi.com
Decarboxylation and Related Reaction Mechanisms
Decarboxylation is the removal of a carboxyl group as carbon dioxide. Furoic acids can undergo decarboxylation, although the conditions required can vary depending on the other substituents on the furan ring. For 2-furoic acid, decarbonylation to furan can be achieved via palladium-catalyzed vapor phase reaction. conicet.gov.ar The presence of electron-donating groups, such as the methyl and propyl groups in this compound, may influence the ease of decarboxylation. In some instances, decarboxylation can be a side reaction during other transformations, such as the carboxylation of furoates at high temperatures. rsc.org
Reduction and Oxidation Pathways of the Carboxyl Group
The reduction of the carboxylic acid group in this compound would yield the corresponding primary alcohol, (2-Methyl-5-propylfuran-3-yl)methanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
The oxidation of the furan ring itself is a possibility under certain conditions, potentially leading to ring-opened products. The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. However, the furan ring can be susceptible to oxidative cleavage. For instance, the oxidation of furfural (B47365) can lead to furoic acid, but harsher conditions can result in degradation of the furan ring. rsc.orgacs.org The oxidation of substituted furans can be complex, and the specific pathway would depend on the oxidant and reaction conditions used.
Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Ring System
The furan ring, possessing a conjugated diene system, can participate in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comnumberanalytics.com However, the aromatic character of furan reduces its reactivity compared to non-aromatic dienes, often leading to reversible reactions and requiring specific conditions to favor the formation of the cycloadduct. nih.govmdpi.com The reactivity of the furan diene in this compound is modulated by its substituents.
The stereoselectivity of the Diels-Alder reaction involving furan derivatives is often subject to kinetic versus thermodynamic control. While the endo adduct is typically favored under kinetic control due to secondary orbital interactions, the exo adduct is generally the more thermodynamically stable product. mdpi.com The reversibility of furan Diels-Alder reactions can lead to the isomerization of the initially formed endo product to the more stable exo product upon prolonged reaction times or heating. nih.govmdpi.com
The regioselectivity of the cycloaddition with unsymmetrical dienophiles is also governed by the electronic nature and position of the substituents on the furan ring. For 2,5-disubstituted furans, the directing effects of the substituents must be considered to predict the major regioisomer.
Table 1: Influence of Substituents on Furan Reactivity in Diels-Alder Reactions
| Substituent Type at C2/C5 | Effect on HOMO Energy | Predicted Effect on Reaction Rate |
| Electron-Donating (e.g., -CH₃, -C₃H₇) | Increases | Accelerates |
| Electron-Withdrawing (e.g., -CHO, -CN) | Decreases | Decelerates |
| Substituent Type at C3/C4 | Effect on HOMO Energy | Predicted Effect on Reaction Rate |
| Electron-Donating (e.g., -OCH₃) | Increases | Accelerates |
| Electron-Withdrawing (e.g., -COOH) | Decreases | Decelerates |
Metal-Catalyzed Coupling and Functionalization Reactions
The furan scaffold can be further elaborated through various metal-catalyzed reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed direct C-H functionalization has emerged as a powerful tool for the arylation, alkenylation, and alkylation of heterocyclic compounds, avoiding the need for pre-functionalized substrates. amazonaws.comresearchgate.net In the case of this compound, the only available C-H bond on the furan ring is at the C4 position. This position is sterically accessible and electronically positioned between the electron-donating methyl group and the electron-withdrawing carboxylic acid group.
The carboxylic acid group at the C3 position can act as a directing group, facilitating C-H activation at the adjacent C4 position through the formation of a palladacycle intermediate. mdpi.com This directed approach can provide high regioselectivity. Research on the direct arylation of 2-methylfuran-3-carboxylic acid esters has demonstrated successful C-H functionalization at the C5 position. amazonaws.com However, in the target molecule, the C5 position is blocked by the propyl group, making the C4 position the most probable site for functionalization. The reaction would typically proceed via a concerted metalation-deprotonation (CMD) mechanism or through oxidative addition, depending on the specific palladium catalyst and reaction conditions employed. mdpi.com
Table 2: Examples of Palladium-Catalyzed C-H Functionalization on Furan Derivatives
| Furan Substrate | Coupling Partner | Catalyst System | Position Functionalized | Reference |
| 2-n-Butylfuran | 3-Bromoacetophenone | Pd/Tedicyp | C5 | amazonaws.com |
| 2-Methylfuran-3-carboxylic acid ethyl ester | 4-Bromobenzonitrile | Pd/Tedicyp | C5 | amazonaws.com |
| Furan | Aryl Halides | Pd(OAc)₂ | C2/C5 | researchgate.net |
Other Transition Metal-Mediated Transformations
Beyond palladium, other transition metals such as rhodium, ruthenium, copper, and iron are effective catalysts for transforming furan rings. researchgate.netnih.gov Rhodium catalysts, for instance, have been utilized for [3+2] annulation reactions to construct dihydrobenzofurans. rsc.org Ruthenium complexes have been shown to mediate C-H bond activation, offering alternative pathways for functionalization. researchgate.net
Copper and iron catalysts, which are more earth-abundant and less expensive than precious metals, have been developed for C-O bond formation in the synthesis of benzo[b]furans. nih.gov While many of these methods involve pre-functionalized starting materials (e.g., halofurans), the principles can be extended to C-H activation pathways under specific conditions. For this compound, such transformations could potentially be used to build more complex fused-ring systems, leveraging the existing furan core.
Mechanistic Investigations using Advanced Techniques
Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This is achieved through a combination of kinetic studies and the direct observation or trapping of reaction intermediates.
Kinetic Studies and Rate-Determining Steps
Kinetic studies provide quantitative data on reaction rates, offering insight into the transition states and rate-determining steps of a reaction.
Cycloaddition Reactions: For Diels-Alder reactions, the rate is highly dependent on the energies of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). nih.gov Kinetic modeling of furan reactions has been performed, although often in the context of pyrolysis or combustion. researchgate.net The rate of the cycloaddition for the title compound would be determined by the balance of the activating effects of the C2/C5 alkyl groups and the deactivating effect of the C3-carboxylic acid.
Metal-Catalyzed C-H Functionalization: In these reactions, a key method for identifying the rate-determining step is the kinetic isotope effect (KIE). By comparing the reaction rate of the standard substrate with a substrate where the C-H bond to be broken is replaced by a C-D bond, one can determine if C-H bond cleavage is involved in the slowest step of the reaction. A significant KIE (kH/kD > 2) typically indicates that C-H activation is the rate-determining step. Kinetic studies of reactions involving similar furan derivatives have helped to elucidate these pathways. nih.gov
Elucidation of Reaction Intermediates
The direct detection or indirect observation of transient species formed during a reaction provides definitive evidence for a proposed mechanism.
Cycloaddition Reactions: The primary intermediates in a Diels-Alder reaction are the transition states leading to the endo and exo products. While too short-lived to be observed directly, their structures and relative energies can be accurately predicted using computational chemistry (e.g., Density Functional Theory), which helps to rationalize the observed stereoselectivity. rsc.org
Metal-Catalyzed Reactions: In palladium-catalyzed C-H functionalization, key intermediates include π-complexes, palladacycles, and oxidative addition products. mdpi.com For example, the formation of a five- or six-membered palladacycle involving the carboxylic acid directing group is a critical intermediate in directed C-H activation. Furanyl ruthenium intermediates have also been proposed in other metal-catalyzed transformations. researchgate.net These organometallic species can sometimes be isolated or characterized in solution using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, or detected by mass spectrometry. For instance, palladium π-allyl intermediates have been identified in ring-opening reactions of dihydrofurans. acs.org
Table 3: Techniques for Investigating Reaction Mechanisms
| Mechanistic Aspect | Technique(s) | Information Gained |
| Rate-Determining Step | Kinetic Monitoring (e.g., HPLC, GC, NMR) | Reaction rates, order of reaction |
| Kinetic Isotope Effect (KIE) Studies | Involvement of C-H bond cleavage in the rate-determining step | |
| Reaction Intermediates | Low-Temperature NMR Spectroscopy | Direct observation of thermally unstable intermediates |
| Mass Spectrometry (e.g., ESI-MS) | Detection of transient species and catalyst states | |
| X-ray Crystallography | Definitive structure of isolable intermediates or products | |
| Computational Modeling (DFT) | Structures and energies of transition states and intermediates |
Derivatization Strategies and Analog Development Based on 2 Methyl 5 Propylfuran 3 Carboxylic Acid
Synthesis and Chemical Properties of Ester and Amide Derivatives
The carboxylic acid moiety of 2-methyl-5-propylfuran-3-carboxylic acid is a prime site for derivatization, most commonly through the formation of esters and amides. These derivatives often exhibit altered solubility, stability, and biological activity compared to the parent acid.
Esterification of this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed.
Amidation of this compound can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. researchgate.net Thionyl chloride (SOCl₂) or oxalyl chloride are frequently used for the preparation of the acyl chloride. researchgate.net Direct amidation can also be achieved using coupling reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). researchgate.net Another method involves the formation of an ammonium (B1175870) salt by reacting the carboxylic acid with ammonium carbonate, which upon heating, dehydrates to form the corresponding primary amide. libretexts.org Boron-based reagents, such as B(OCH₂CF₃)₃, have also been shown to be effective for the direct amidation of a variety of carboxylic acids with a broad range of amines. nih.gov
The chemical properties of the resulting esters and amides are influenced by the nature of the alcohol or amine used in their synthesis. For instance, increasing the alkyl chain length of the ester can enhance lipophilicity. The introduction of different functional groups via the amine component in amides can significantly alter the molecule's electronic and steric properties, as well as its hydrogen bonding capabilities.
Table 1: Representative Ester and Amide Derivatives of this compound
| Derivative Type | R Group | Reagents and Conditions |
|---|---|---|
| Ester | -CH₃ (Methyl) | CH₃OH, H₂SO₄ (cat.), reflux |
| Ester | -CH₂CH₃ (Ethyl) | CH₃CH₂OH, DCC, DMAP, CH₂Cl₂ |
| Amide | -H (Primary) | 1. SOCl₂ 2. NH₃ |
| Amide | -CH₂Ph (Benzyl) | Benzylamine, TBTU, DIPEA, DMF |
| Amide | -Ph (Phenyl) | Aniline, B(OCH₂CF₃)₃, MeCN, 80°C |
This table presents hypothetical examples based on standard organic synthesis methodologies.
Functionalization of the Alkyl Side Chains (Methyl and Propyl)
The methyl and propyl side chains at the C2 and C5 positions of the furan (B31954) ring, respectively, offer further opportunities for structural modification. Selective functionalization of these alkyl moieties can lead to a new generation of derivatives with tailored properties.
Selective Oxidation, Reduction, and Halogenation of Alkyl Moieties
Selective Oxidation: The oxidation of alkyl side chains on aromatic and heterocyclic rings can be challenging due to the reactivity of the ring itself. However, under controlled conditions, selective oxidation is achievable. The benzylic-like position of the methyl and propyl groups (alpha to the furan ring) makes them susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl chains attached to aromatic rings to carboxylic acids. libretexts.orgopenstax.org For more controlled oxidation to the alcohol or aldehyde/ketone stage, milder and more selective reagents are required. Biocatalytic systems, for instance, have been shown to selectively oxidize alkylphenols. researchgate.net The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or degradation of the furan ring. nih.govnih.gov
Selective Reduction: While the alkyl side chains are already in a reduced state, this subsection's title in the outline might be interpreted as the reduction of any potential unsaturation introduced into the side chains or the reduction of the furan ring itself. The furan ring can be reduced to a tetrahydrofuran (B95107) ring, though this often requires harsh conditions that might affect other functional groups. pharmaguideline.com For the selective reduction of functional groups that might be introduced onto the alkyl side chains (e.g., ketones or alkenes), a variety of chemoselective reducing agents are available, such as sodium borohydride (B1222165) or catalytic hydrogenation with specific catalysts, which can be chosen to avoid reduction of the furan ring. nih.govnih.gov
Selective Halogenation: Halogenation of the alkyl side chains can proceed via a free radical mechanism, typically initiated by UV light or a radical initiator in the presence of a halogenating agent like N-bromosuccinimide (NBS). libretexts.org This method is particularly effective for the benzylic position of alkylbenzenes and can be applied to the alkyl side chains of furan, which exhibit similar reactivity. pearson.comorgoreview.com The reaction conditions can be tuned to favor monohalogenation or polyhalogenation. savemyexams.com The resulting haloalkyl derivatives are valuable intermediates for further synthetic transformations, such as nucleophilic substitution or elimination reactions. orgoreview.com
Table 2: Potential Functionalization of Alkyl Side Chains
| Reaction | Side Chain | Reagents and Conditions | Potential Product |
|---|---|---|---|
| Oxidation | Methyl | Mild oxidizing agent (e.g., SeO₂) | 2-Formyl-5-propylfuran-3-carboxylic acid |
| Oxidation | Propyl | KMnO₄, heat | 2-Methyl-5-(2-carboxyethyl)furan-3-carboxylic acid |
| Halogenation | Methyl | NBS, benzoyl peroxide (cat.), CCl₄, reflux | 2-(Bromomethyl)-5-propylfuran-3-carboxylic acid |
| Halogenation | Propyl | Cl₂, UV light | 2-Methyl-5-(chloropropyl)furan-3-carboxylic acid isomers |
This table presents plausible transformations based on general principles of organic reactivity.
Synthesis of Fused Heterocyclic Systems from this compound Precursors
The furan ring and the carboxylic acid group of this compound can serve as synthons for the construction of fused heterocyclic systems. Such structures are of significant interest due to their prevalence in natural products and pharmaceuticals.
One common strategy involves the intramolecular cyclization of a suitably functionalized derivative of the starting carboxylic acid. For instance, the carboxylic acid can be converted into an amide, which can then undergo intramolecular cyclization to form a fused pyridinone or other nitrogen-containing heterocycle. researchgate.net Another approach is to introduce a second functional group onto the furan ring or one of the alkyl side chains, which can then participate in a cyclization reaction with the carboxylic acid or its derivative.
For example, a derivative of this compound could be functionalized to introduce a reactive intermediate that undergoes intramolecular cyclization. nih.gov The synthesis of furopyranones and furopyrrolones has been reported starting from furan carboxylic acid derivatives through intramolecular cyclization in the presence of reagents like thionyl chloride. researchgate.net The specific fused system obtained would depend on the nature of the reacting partners and the reaction conditions employed.
Development of Isotopic Analogs for Mechanistic Probes
Isotopically labeled analogs of this compound are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. The introduction of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) allows for the tracking of the molecule and its fragments through various chemical or biological transformations.
Synthesis of Deuterium-labeled Analogs: Deuterium can be incorporated into the molecule at specific positions. For example, deuterium atoms can be introduced into the alkyl side chains through reactions involving deuterated reagents. princeton.edu Deuterium labeling experiments are particularly useful for determining kinetic isotope effects, which can provide insights into the rate-determining step of a reaction. researchgate.netresearchgate.net
Synthesis of Carbon-13-labeled Analogs: Carbon-13 can be incorporated into the carboxylic acid group or at specific positions within the furan ring or alkyl side chains. The synthesis of ¹³C-labeled carboxylic acids can be achieved using ¹³C-enriched carbon monoxide or carbon dioxide in conjunction with organometallic reagents. rsc.orgacs.orgacs.orgthieme-connect.com For instance, an organoborane derived from an appropriate precursor could be reacted with ¹³C-CO to introduce the labeled carboxyl group. rsc.org More recent methods involve photocatalytic carbon isotope exchange. thieme-connect.com
These isotopically labeled compounds can be analyzed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to follow their fate in a reaction or biological system, thereby providing detailed mechanistic information. researchgate.net
Computational and Theoretical Investigations of 2 Methyl 5 Propylfuran 3 Carboxylic Acid
Electronic Structure and Quantum Chemical Analysis
Quantum chemical analysis, particularly through methods like Density Functional Theory (DFT), is fundamental to understanding the electronic characteristics of a molecule. These calculations provide insights into the distribution of electrons, orbital energies, and molecular geometry, which collectively determine the molecule's stability and reactivity.
For furan (B31954) derivatives, DFT calculations are commonly employed to optimize the molecular geometry and compute various electronic properties. For instance, in a study on the related compound 1-benzofuran-2-carboxylic acid , DFT calculations using the B3LYP functional and a 6-31G(d,p) basis set were used to determine optimized bond lengths and angles, which showed good agreement with experimental X-ray diffraction data. researchgate.net Such computational approaches confirm the planar structure of the furan ring and the orientation of the carboxylic acid group, providing a foundational understanding of the molecule's three-dimensional structure.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy of these orbitals and the gap between them (HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability. nih.govresearchgate.net
HOMO Energy (EHOMO): A higher EHOMO value indicates a greater tendency to donate electrons, suggesting higher reactivity in nucleophilic reactions.
LUMO Energy (ELUMO): A lower ELUMO value indicates a greater ability to accept electrons, pointing to higher reactivity in electrophilic reactions.
HOMO-LUMO Gap (ΔE): A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Computational studies on furan derivatives routinely calculate these values. For example, DFT calculations on 1-benzofuran-2-carboxylic acid provided key insights into its electronic properties and reactivity. researchgate.net The analysis yields values for the HOMO and LUMO energies, which can then be used to calculate global reactivity descriptors such as ionization potential, electron affinity, chemical potential, hardness, and the electrophilicity index. researchgate.netajchem-a.com
| Parameter | Definition | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.366 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.632 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.734 |
| Ionization Potential (I) | -EHOMO | 6.366 |
| Electron Affinity (A) | -ELUMO | 1.632 |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -3.999 |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.367 |
| Electrophilicity (ω) | µ2 / 2η | 3.374 |
Data derived from a study on 1-benzofuran-2-carboxylic acid, presented here as a representative example for a furan carboxylic acid derivative. researchgate.net
Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the three-dimensional charge distribution of a molecule. nih.gov They are generated by mapping the electrostatic potential onto the molecule's electron density surface. MEP maps are invaluable for predicting molecular reactivity, intermolecular interactions, and identifying sites for electrophilic and nucleophilic attack. nih.gov
The color scheme on an MEP map is standardized:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.
Green/Yellow: Regions of intermediate or near-zero potential.
For a molecule like 2-Methyl-5-propylfuran-3-carboxylic acid, an MEP map would be expected to show a high concentration of negative potential (red) around the oxygen atoms of the carboxylic acid group and the furan ring's oxygen atom, due to the presence of lone pairs of electrons. These areas represent the most likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue), highlighting its acidic nature and susceptibility to attack by nucleophiles or bases.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule with flexible side chains like the propyl group in this compound, multiple low-energy conformations may exist, which can influence its physical properties and biological activity.
Molecular Dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of a molecule over time. psu.edu By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic behavior of the molecule, including bond vibrations, angle bending, and torsional rotations. These simulations can identify the most stable conformers, estimate the energy barriers between them, and analyze how the molecule's shape fluctuates under different conditions. While specific MD studies on this compound are not prominent, the methodology is widely applied to organic molecules. For instance, reactive MD simulations have been used to study the pyrolysis of furan resins, demonstrating the capability of this technique to model the complex evolution of furan-based systems. psu.edu
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a critical tool for elucidating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the potential energy surface of a reaction. This information helps to determine the most favorable reaction pathway and understand the factors that control reaction rates and selectivity.
For furan carboxylic acids, computational modeling can be applied to various reactions, such as esterification, decarboxylation, or electrophilic substitution on the furan ring. For example, the Henkel reaction, a process involving the disproportionation of potassium furoate to furan and furan-dicarboxylic acids, has been studied computationally. scispace.com Such studies reveal that electronic factors and the position of substituents strongly influence the reactivity and the distribution of product isomers, insights that are difficult to obtain through experimental means alone. scispace.com Similarly, computational chemistry plays a role in understanding the complex reaction mechanisms of furan oxidation in combustion processes. acs.org
A key aspect of modeling reaction mechanisms is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.
Once the transition state and reactants are located, the activation energy (Ea) can be calculated as the energy difference between them. The activation energy is a crucial kinetic parameter that determines the rate of a reaction; a lower activation energy corresponds to a faster reaction. For furan derivatives, DFT calculations can be used to model the transition states for reactions like bromination or carboxylation, helping to explain observed product distributions and reaction efficiencies. acs.orgnih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. These models use calculated molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as electronic, steric, or thermodynamic properties—to predict reactivity.
In a typical QSRR study, a set of furan derivatives would be synthesized or selected, and their reactivity in a specific reaction would be measured experimentally. digitaloceanspaces.com Concurrently, a wide range of molecular descriptors for each compound would be calculated using computational chemistry software. These descriptors can include:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Topological Descriptors: Molecular connectivity indices, shape indices.
Quantum Chemical Descriptors: Total energy, heat of formation, electrophilicity index.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that links a combination of these descriptors to the observed reactivity. digitaloceanspaces.com For example, a QSRR study on furan derivatives as corrosion inhibitors successfully correlated descriptors like HOMO energy, LUMO energy, and the energy gap with the experimentally determined inhibition efficiency, providing a predictive model for designing new, more effective inhibitors. digitaloceanspaces.com Such an approach could be applied to this compound and its analogs to predict their behavior in various chemical reactions.
Applications in Advanced Chemical Synthesis and Materials Science
2-Methyl-5-propylfuran-3-carboxylic acid as a Versatile Building Block in Organic Synthesis
As a heterocyclic building block, this compound possesses multiple reactive sites—the carboxylic acid group, the aromatic furan (B31954) ring, and the alkyl substituents—that can be exploited for constructing more complex molecular frameworks. The furan-3-carboxylic acid scaffold is a valuable intermediate in organic synthesis, and its derivatives are utilized in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.airesearchgate.net
The furan moiety can be a precursor to other functionalities through various ring-opening or transformation reactions, while the carboxylic acid group allows for standard modifications such as esterification, amidation, or reduction to an alcohol. While this compound is categorized as a building block for chemical synthesis, specific, documented examples of its application in the synthesis of complex, multi-step target molecules are not extensively detailed in current scientific literature. However, the general utility of furan-3-carboxylic acid derivatives is well-established. For instance, related furan structures are used in Friedel-Crafts reactions and can undergo oxidative cleavage to yield valuable acyclic compounds, demonstrating the synthetic potential inherent in this class of molecules. acs.org
Furan-based monomers, particularly those with dicarboxylic acid or diol functionalities like 2,5-furandicarboxylic acid (FDCA), are at the forefront of research into sustainable, bio-based polymers. ulaval.caresearchgate.net These monomers can replace petroleum-derived counterparts, such as terephthalic acid, to produce polyesters, polyamides, and other polymers with novel properties. semanticscholar.orgresearchgate.net The rigid furan ring can impart desirable thermal and mechanical characteristics to the resulting polymer backbone. researchgate.net
The structure of this compound, being a mono-carboxylic acid, suggests its potential role as a chain terminator or a modifier in polymerization reactions to control molecular weight or introduce specific side-chain functionalities. While there is significant research on polymers derived from other furan compounds like FDCA and 2,5-bis(hydroxymethyl)furan (BHMF), specific studies detailing the polymerization of this compound into resins or polymers are not widely available. semanticscholar.org
Table 1: Comparison of this compound with Key Furan-Based Platform Molecules
| Compound Name | Molecular Formula | Key Functional Groups | Primary Role in Polymer Science |
| This compound | C9H12O3 | 1x Carboxylic Acid | Potential monomer, chain modifier |
| 2,5-Furandicarboxylic acid (FDCA) | C6H4O5 | 2x Carboxylic Acids | Key monomer for bio-based polyesters (e.g., PEF) |
| 5-Hydroxymethylfurfural (HMF) | C6H6O3 | 1x Aldehyde, 1x Alcohol | Versatile precursor to FDCA, BHMF, and other monomers |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | C6H8O3 | 2x Alcohols | Key monomer for bio-based polyesters and polyurethanes |
Development of Novel Catalytic Systems
Furan derivatives play a significant role in catalysis, both as products of catalytic biomass conversion and as ligands or components in catalytic systems. catalysis-summit.commdpi.com The conversion of biomass into platform chemicals like furfural (B47365) and HMF is heavily reliant on the development of efficient and selective catalysts. frontiersin.orgnih.gov These platform molecules are then catalytically upgraded to other valuable chemicals. researchgate.net
While the direct use of this compound within a catalytic system is not documented in available research, molecules with similar structures can be investigated for their potential to act as ligands for metal catalysts or as organocatalysts. The specific electronic and steric properties conferred by the methyl and propyl groups could influence the activity and selectivity of a catalytic center. However, research into this specific application for this compound remains an area for future exploration.
Role in Sustainable Chemical Processes
The use of biomass-derived furanic compounds is a cornerstone of sustainable chemistry, aiming to create a circular economy and reduce dependence on fossil fuels. catalysis-summit.comchemistryconferences.org The production of furans from agricultural waste and their subsequent conversion into high-value chemicals aligns with the principles of green chemistry by utilizing renewable feedstocks. catalysis-summit.comrsc.org
Table 2: Potential Roles and Research Status of this compound
| Application Area | Potential Role | Documented Research Status |
| Organic Synthesis | Intermediate, Building Block | Classified as a building block; specific synthetic applications are not widely published. |
| Bio-based Materials | Monomer, Polymer Modifier | Potential based on furan chemistry; specific polymerization studies are not widely published. |
| Catalysis | Ligand, Organocatalyst | Theoretical potential; specific catalytic applications are not documented. |
| Sustainable Chemistry | Bio-based Platform Chemical | Fits within the framework of furan-based sustainable chemistry; specific process development is not detailed in the literature. |
Future Directions and Emerging Research Avenues for 2 Methyl 5 Propylfuran 3 Carboxylic Acid
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organic molecules is undergoing a paradigm shift, moving from traditional batch processes to continuous flow chemistry. amidetech.com Automated flow synthesis offers numerous advantages, including enhanced reaction control, improved safety, higher yields, and the potential for rapid optimization and library synthesis. amidetech.comresearchgate.net For 2-Methyl-5-propylfuran-3-carboxylic acid, integrating its synthesis into an automated flow platform could dramatically accelerate the discovery of its derivatives and their applications.
An automated fast-flow instrument could perform consecutive reactions, significantly reducing the time required for multi-step syntheses. nih.gov Such systems use pumps to deliver reagents to a solid-phase support contained within a reactor, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. amidetech.com This approach not only speeds up the synthesis process but also facilitates high-throughput screening of reaction conditions to optimize the production of the target molecule. Recent advancements have demonstrated the synthesis of peptide chains up to 164 amino acids long, showcasing the power of automated flow chemistry. nih.gov A similar platform could be developed for the iterative synthesis of small molecules like derivatives of this compound, enabling the rapid generation of a library of compounds for biological or material screening. chemrxiv.org
Table 1: Potential Advantages of Flow Chemistry for Synthesizing this compound Derivatives
| Feature | Benefit in Flow Synthesis | Relevance to Target Compound |
|---|---|---|
| Precise Control | Fine-tuning of temperature, pressure, and stoichiometry. | Maximizes yield and minimizes by-product formation. |
| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. | Allows for the exploration of more energetic or hazardous reaction pathways safely. |
| Rapid Optimization | Automated systems can quickly screen a wide range of reaction conditions. | Accelerates the discovery of optimal synthesis conditions for novel derivatives. |
| Scalability | Continuous processing allows for easier scaling from laboratory to industrial production. | Facilitates the production of larger quantities for further research and commercial application. |
| Integration | Can be coupled with in-line purification and analysis. | Streamlines the entire synthesis and purification process, saving time and resources. |
Exploration of Photocatalytic and Electrocatalytic Transformations
Modern synthetic chemistry is increasingly focused on developing sustainable and energy-efficient reaction methodologies. Photocatalysis and electrocatalysis represent two such promising fields, offering green alternatives to traditional synthetic methods.
Photocatalysis utilizes visible light to drive chemical reactions, often under mild conditions. researchgate.net Recent research has demonstrated the photocatalytic conversion of furan (B31954) derivatives into other valuable heterocyclic compounds, such as pyrroles. nih.govresearchgate.net This "atom-swapping" strategy could be applied to this compound to generate novel nitrogen-containing heterocyclic analogues, which are of high interest in medicinal chemistry. chemistryworld.com Mechanistic studies suggest that these transformations proceed through a single electron transfer process, initiating a redox-neutral atom exchange at room temperature. nih.govresearchgate.net
Electrocatalysis uses electrical energy to drive chemical transformations, reducing the need for external chemical oxidants or reductants. rsc.org The electrochemical reduction of furfural (B47365) to 2-methylfuran (B129897) has been demonstrated as a green and efficient route for producing biofuels and chemicals from biomass. rsc.org This suggests that electrocatalytic methods could be developed for the selective functionalization of the furan ring or the side chains of this compound. For instance, selective oxidation of the methyl group or reduction of the carboxylic acid could be achieved under controlled electrochemical conditions.
Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
For this compound, AI and ML could be employed in several ways:
Reaction Prediction: ML models, such as ReactionPredictor, can predict the products of complex organic reactions by modeling the interactions between molecular orbitals. nih.gov This could be used to explore the reactivity of this compound with a wide range of reagents, identifying promising reactions for laboratory investigation.
Yield Optimization: Supervised learning models can predict reaction yields based on various parameters, including reactants, catalysts, solvents, and temperature. ucla.edu By integrating AI with automated synthesis platforms, a closed-loop system can be created where the AI suggests experiments, a robot performs them, and the results are fed back to the AI to refine its predictions, rapidly converging on the optimal conditions. technologynetworks.com
Novel Synthesis Design: AI tools can be used for retrosynthetic analysis, proposing synthetic routes to target molecules. This could uncover more efficient or sustainable pathways to this compound and its derivatives.
Design of Novel Biomass Conversion Pathways
Furan derivatives are key platform chemicals that can be derived from the catalytic conversion of biomass. frontiersin.org Designing novel and efficient pathways from abundant lignocellulosic biomass to this compound is a critical area for future research, aligning with the principles of green and sustainable chemistry.
Biomass, primarily composed of cellulose (B213188), hemicellulose, and lignin, can be broken down into simpler sugars and other platform molecules. mdpi.com For example, hemicellulose can be hydrolyzed and dehydrated to produce furfural, which can then be converted to 2-methylfuran. mdpi.com Similarly, C6 sugars from cellulose can be converted to 5-(hydroxymethyl)furfural (HMF). nih.gov
Future research could focus on developing catalytic systems for the one-pot conversion of biomass-derived platform molecules to this compound. This could involve multi-functional catalysts that can perform a series of reactions, such as alkylation, oxidation, and carboxylation, in a single reactor. The direct conversion of biomass to high-value chemicals like 2,5-dimethylfuran (B142691) (DMF) from 5-(chloromethyl)furfural (CMF) showcases the potential of such strategies. researchgate.netnih.gov
Table 2: Potential Biomass Feedstocks and Conversion Strategies
| Biomass Component | Platform Intermediate | Potential Conversion Steps to Target Compound |
|---|---|---|
| Hemicellulose (C5 sugars) | Furfural | 1. Hydrogenation to 2-methylfuran. 2. Propylation at C5 position. 3. Carboxylation at C3 position. |
| Cellulose (C6 sugars) | 5-(Hydroxymethyl)furfural (HMF) | 1. Reduction of hydroxymethyl group. 2. Propylation. 3. Carboxylation. |
| Lignin | Aromatic monomers | 1. Ring opening and rearrangement to form furan core. 2. Functional group interconversions. |
Expanding the Scope of Derivatization for New Chemical Functionalities
The true value of a platform molecule like this compound lies in its potential to be converted into a diverse range of derivatives with unique functionalities. The carboxylic acid group, the furan ring, and the alkyl substituents all provide handles for chemical modification.
Future research will likely focus on exploring a wide array of derivatization reactions, including:
Amidation and Esterification: The carboxylic acid group can be readily converted into amides and esters, introducing a wide range of functional groups and potentially modulating the biological activity or material properties of the molecule.
Cross-Coupling Reactions: The furan ring can be functionalized using modern cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This could be used to synthesize complex molecules with extended conjugated systems for applications in organic electronics.
Ring Transformation: As mentioned earlier, photocatalytic methods could be used to transform the furan ring into other heterocycles, such as pyrroles or thiophenes, dramatically expanding the chemical space accessible from this starting material. nih.govresearchgate.net
Side-Chain Functionalization: The methyl and propyl groups could be selectively functionalized through free-radical or transition-metal-catalyzed C-H activation reactions, allowing for the introduction of new functional groups at these positions.
The synthesis of various furan-3-carboxylic acid derivatives has been reported, demonstrating the feasibility of such transformations. researchgate.net By systematically exploring these and other derivatization strategies, a large library of novel compounds based on the this compound scaffold can be created, paving the way for the discovery of new drugs, agrochemicals, and advanced materials. mdpi.com
Q & A
Q. What are the common synthetic routes for 2-methyl-5-propylfuran-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via furan ring functionalization. One approach involves alkylation of a furan precursor (e.g., 5-methylfuran-3-carboxylic acid) with propyl halides under basic conditions . Key parameters include temperature control (60–80°C) to avoid side reactions and solvent selection (e.g., DMF or THF). Yield optimization often requires stoichiometric adjustments of the alkylating agent and catalysts like K₂CO₃. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ ~2.5 ppm for propyl-CH₂, δ ~6.3 ppm for furan protons) .
| Synthetic Method | Catalyst | Yield Range | Key Reference |
|---|---|---|---|
| Alkylation of furan | K₂CO₃ | 45–65% | |
| Cyclocondensation | H₂SO₄ | 30–50% |
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation protocols:
- pH Stability : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C. Monitor degradation via UV-Vis (λ_max ~270 nm for intact furan ring) and LC-MS for breakdown products (e.g., decarboxylation fragments at m/z 196) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition onset (typically >150°C) and differential scanning calorimetry (DSC) for phase transitions. Store samples at 2–8°C in inert atmospheres to prevent oxidation .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer : Use reverse-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS):
- Column : C18, 3.5 µm, 150 mm × 2.1 mm.
- Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile.
- Detection : MRM transitions m/z 240.25 → 196.1 (quantifier) and 240.25 → 152.0 (qualifier) .
Validate with spike-recovery experiments (85–110% recovery in plasma) and limit of detection (LOD) <10 ng/mL.
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions. Design a standardized panel:
- Cell Lines : Use ATCC-validated lines (e.g., HEK293 for cytotoxicity, E. coli ATCC 25922 for antimicrobial assays).
- Dose-Response : Test 0.1–100 µM with 24–72 hr exposure.
- Controls : Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls.
Statistical analysis (ANOVA with Tukey post-hoc) identifies significant differences. Confounders like solvent toxicity (e.g., DMSO >1%) must be ruled out .
Q. What mechanistic studies are suitable for probing the furan ring’s role in this compound’s reactivity?
- Methodological Answer : Employ computational and experimental approaches:
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Methodological Answer : Follow OECD guidelines for environmental risk assessment:
- Acute Aquatic Toxicity : Daphnia magna 48-hr EC₅₀ tests.
- Biodegradation : Use OECD 301F (manometric respirometry) to measure % mineralization in 28 days.
- Bioaccumulation : Calculate log Kₒw (experimental via shake-flask method; predicted via EPI Suite). Current data gaps suggest prioritizing in silico models (e.g., ECOSAR) for initial screening .
Data Contradiction Analysis
Q. Why do spectral data (NMR, IR) for this compound vary across literature sources?
- Methodological Answer : Variations stem from solvent effects and impurities:
- NMR : Compare spectra in deuterated DMSO vs. CDCl₃. Propyl group signals (δ 0.9–1.7 ppm) are solvent-sensitive.
- IR : Moisture contamination broadens O-H stretches (~2500–3000 cm⁻¹). Dry samples over P₂O₅ before analysis.
Cross-validate with high-resolution MS (HRMS) to confirm molecular formula (C₁₂H₁₆O₅, exact mass 240.0998) .
Experimental Design Considerations
Q. What strategies mitigate side reactions during derivatization of this compound?
- Methodological Answer :
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) for the carboxyl group to prevent esterification byproducts.
- Low-Temperature Reactions : Conduct acylations at –20°C to suppress furan ring opening.
- In Situ Monitoring : Employ FTIR to track carbonyl (C=O) peak shifts (1700–1750 cm⁻¹) during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
